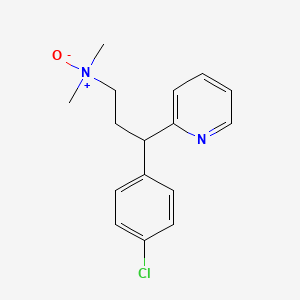

Chlorpheniramine N-oxide

Description

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEICKDXQPVPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190145 | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120244-82-8 | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120244-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpheniramine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPHENIRAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJP5C38JWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorpheniramine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927) N-oxide is a primary metabolite of the first-generation antihistamine, chlorpheniramine. It is formed in the body through the action of flavin-containing monooxygenases (FMOs)[1]. While it shares the core structure of its parent compound, the presence of the N-oxide functional group alters its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Chlorpheniramine N-oxide, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmaceutical analysis, and the development of new therapeutic agents.

Chemical and Physical Properties

This compound, with the IUPAC name 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide, is a tertiary amine oxide derivative of chlorpheniramine[1]. The introduction of the N-oxide group significantly increases the polarity of the molecule compared to its parent amine.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while data for the free base is provided, some properties are reported for its salt forms, such as the maleate (B1232345) or dihydrochloride (B599025) salt.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉ClN₂O | [1][2] |

| Molecular Weight | 290.79 g/mol | [1][2] |

| CAS Number | 120244-82-8 (free base) | [1][2] |

| Appearance | Pale Yellow Gel | [3] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 5 | [4] |

| pKa (predicted) | ~4.5 (for tertiary amine oxides) | [5] |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of chlorpheniramine. The following protocol is adapted from a patented method[7].

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Materials:

-

Chlorpheniramine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol

Procedure:

-

Dissolve 20 g of chlorpheniramine in 200 mL of dichloromethane in a suitable reaction flask[1].

-

Cool the solution to -10°C using an appropriate cooling bath[1].

-

Sequentially add 14.8 g of sodium bicarbonate and 30.4 g of m-chloroperoxybenzoic acid to the cooled solution while stirring[1].

-

Maintain the reaction mixture at -10°C and continue stirring for 2 hours[1].

-

Monitor the progress of the reaction by thin-layer chromatography (TLC)[1].

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic layer with water and then with a saturated brine solution[1].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure[1].

-

Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane and methanol (10:1 v/v) to yield this compound[1].

This process has been reported to yield the product with a purity of 97%[1].

High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC method is suitable for the quantification of this compound and for assessing its purity, particularly in the context of it being an impurity in chlorpheniramine maleate formulations[7].

Workflow for HPLC Analysis of this compound

Caption: A flowchart detailing the procedure for the HPLC analysis of this compound.

Chromatographic Conditions:

-

Column: Ultimate XDB-C18 (octadecylsilane bonded phase)[1].

-

Mobile Phase: A mixture of 80:20 (v/v) ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) solution (pH adjusted to 3.0) and acetonitrile[1].

-

Flow Rate: 1.0 mL/min[1].

-

Detection: UV at 225 nm[1].

-

Injection Volume: 20 µL[1].

-

Column Temperature: 35°C[7].

Sample Preparation:

-

Test Solution: Dissolve the sample containing chlorpheniramine maleate in the mobile phase to a concentration of 10 mg/mL[7].

-

Reference Solution: Dissolve a reference standard of this compound in the mobile phase to a concentration of 0.01 mg/mL[7].

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of this compound shows a protonated molecular ion ([M+H]⁺) at m/z 291[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of this compound in CDCl₃ shows the following characteristic signals (δ in ppm): 2.637–2.889 (m, 2H, -CH₂CH₂N(CH₃)₂), 3.131–3.183 (s, 6H, -N(CH₃)₂)[8]. Further detailed ¹³C-NMR and 2D-NMR studies would be beneficial for a complete structural elucidation.

Biological Activity and Signaling Pathways

Mechanism of Action

Signaling Pathways

The antagonism of the H1 receptor by compounds like this compound interrupts the canonical histamine (B1213489) signaling pathway. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins[9]. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG)[9]. IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[10]. This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability. By blocking the initial binding of histamine to the H1 receptor, this compound prevents the initiation of this signaling cascade.

Histamine H1 Receptor Signaling Pathway and its Antagonism

Caption: A diagram illustrating the histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a key metabolite of chlorpheniramine with retained antihistaminic activity. This guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis and analysis, and outlined its mechanism of action. While much is known, further research is warranted to experimentally determine key physical properties such as its melting point, boiling point, and pKa, and to fully characterize its pharmacological profile, including its specific binding affinity for the H1 receptor and its effects on downstream signaling events. Such data will be invaluable for a more complete understanding of its role in the overall pharmacology of chlorpheniramine and for its potential applications in pharmaceutical research and development.

References

- 1. This compound | 120244-82-8 | Benchchem [benchchem.com]

- 2. This compound | C16H19ClN2O | CID 46781011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. Amine oxide - Wikipedia [en.wikipedia.org]

- 6. clearsynth.com [clearsynth.com]

- 7. CN111039854A - Novel chlorpheniramine oxide impurity and preparation process thereof - Google Patents [patents.google.com]

- 8. Chlorpheniramine [webbook.nist.gov]

- 9. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorpheniramine N-oxide CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927) N-oxide is the primary metabolite of the first-generation antihistamine, chlorpheniramine. This document provides a comprehensive technical overview of Chlorpheniramine N-oxide, including its chemical identity, physicochemical properties, and its significance in the context of drug metabolism and pharmaceutical quality control. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its metabolic pathway and proposed mechanism of action.

Chemical and Physical Properties

This compound is the product of the N-oxygenation of the aliphatic tertiary amine of chlorpheniramine. This metabolic conversion significantly alters the molecule's polarity and physiological disposition.

| Property | Value | Citation(s) |

| CAS Number | 120244-82-8 | [1][2][3] |

| Molecular Formula | C₁₆H₁₉ClN₂O | [4] |

| Molecular Weight | 290.79 g/mol | [1] |

| IUPAC Name | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide | [1] |

| Synonyms | 2-p-chloro-alpha-(2-dimethylaminoethyl)-benzylpyridine N-oxide | [3] |

| Appearance | Off-White to Pale Yellow Solid | [] |

| Melting Point | 66-78°C | [] |

Metabolic Pathway and Pharmacological Significance

Chlorpheniramine undergoes hepatic metabolism, primarily through the action of flavin-containing monooxygenase (FMO) enzymes, to yield this compound.[1][6] This biotransformation is a critical aspect of the parent drug's pharmacokinetics. The addition of the N-oxide functional group increases the compound's hydrophilicity, which is thought to reduce its ability to cross the blood-brain barrier, thereby potentially diminishing the central nervous system effects, such as drowsiness, commonly associated with first-generation antihistamines.[1]

While its pharmacological activity is not as extensively studied as the parent compound, this compound is believed to act as an antagonist at histamine (B1213489) H1 receptors, similar to chlorpheniramine.[1] The N-oxide group may, however, alter its binding affinity and selectivity for these receptors.[1]

Metabolic conversion of Chlorpheniramine to this compound.

Experimental Protocols

Synthesis of this compound

The following protocol describes the laboratory-scale synthesis of this compound from its parent compound.[1]

Materials:

-

Chlorpheniramine

-

Sodium bicarbonate (NaHCO₃)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Methanol

Procedure:

-

Dissolve Chlorpheniramine (20 g) in dichloromethane (200 mL) in a suitable reaction vessel.

-

Cool the solution to -10°C using an appropriate cooling bath.

-

Sequentially add sodium bicarbonate (14.8 g) and m-CPBA (30.4 g) to the cooled solution.

-

Stir the reaction mixture at -10°C for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a mobile phase of dichloromethane:methanol (10:1 v/v).

This procedure is reported to yield this compound with a purity of 97% and a yield of 72.37%.[1]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the detection and quantification of this compound, particularly in the context of pharmaceutical quality control where it is monitored as an impurity.[1][7][8]

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Column | Ultimate XDB-C18 | Cogent Bidentate C8™, 4µm, 100Å |

| Mobile Phase | 80:20 (v/v) NH₄H₂PO₄ (pH 3.0) : Acetonitrile | A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v) |

| B: Acetonitrile/ 0.05% TFA (v/v) | ||

| Flow Rate | 1.0 mL/min | 1.0 mL/minute |

| Detection | UV at 225 nm | UV at 225 nm |

| Injection Volume | 20 µL | 10 µL |

| Citation(s) | [1][8] | [7] |

Proposed Mechanism of Action

As a derivative of chlorpheniramine, the N-oxide metabolite is presumed to exert its antihistaminic effects through a similar mechanism: competitive antagonism of the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the signaling cascade that leads to allergic symptoms.

Antagonism of the Histamine H1 receptor by this compound.

Applications in Research and Development

This compound serves as a critical reference standard in the pharmaceutical industry.[9] Its presence and concentration in chlorpheniramine drug products are monitored to ensure product quality and stability, as it can be formed through degradation.[1][8] Regulatory guidelines often necessitate the quantification of such impurities.[1]

Furthermore, the study of this compound and its formation provides valuable insights into drug metabolism and the role of FMO enzymes. The use of in vitro models, such as liver microsomes and fungal biotransformation with Cunninghamella elegans, has been instrumental in elucidating these metabolic pathways.[1][10]

Conclusion

This compound is a key metabolite of chlorpheniramine with significant implications for the parent drug's pharmacokinetic profile and for pharmaceutical quality control. A thorough understanding of its properties, synthesis, and analytical determination is essential for researchers and professionals in the field of drug development and analysis. Further investigation into its specific pharmacological activities may reveal additional therapeutic nuances.

References

- 1. This compound | 120244-82-8 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C16H19ClN2O | CID 46781011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enantioselective N-oxygenation of chlorpheniramine by the flavin-containing monooxygenase from hog liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. CN111039854A - Novel chlorpheniramine oxide impurity and preparation process thereof - Google Patents [patents.google.com]

- 9. S-Chlorpheniramine N-Oxide | 142494-46-0 | SynZeal [synzeal.com]

- 10. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Chlorpheniramine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927) N-oxide is the major metabolite of the first-generation antihistamine, chlorpheniramine. This technical guide provides a comprehensive overview of the biological activity of Chlorpheniramine N-oxide, focusing on its synthesis, metabolic pathway, and pharmacological effects as a histamine (B1213489) H1 receptor antagonist. This document summarizes the available quantitative data, details relevant experimental protocols, and presents key biological pathways and experimental workflows through structured diagrams to support further research and development in this area.

Introduction

Chlorpheniramine is a potent alkylamine first-generation H1 antihistamine that has been in clinical use for decades to treat allergic conditions. Its metabolism is a crucial aspect of its overall pharmacological profile. The N-oxidation of the tertiary amine group in chlorpheniramine leads to the formation of this compound, a significant metabolite.[1] Understanding the biological activity of this N-oxide metabolite is essential for a complete comprehension of the parent drug's efficacy, safety, and potential for drug-drug interactions. This guide will delve into the known biological characteristics of this compound.

Chemical and Physical Properties

This compound is a derivative of chlorpheniramine with an oxidized tertiary amine.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide[2] |

| Molecular Formula | C₁₆H₁₉ClN₂O[2] |

| Molecular Weight | 290.79 g/mol [2] |

| CAS Number | 120244-82-8[2] |

| Appearance | Off-White to Pale Yellow Solid[] |

| Melting Point | 66-78°C[] |

Synthesis and Metabolism

Chemical Synthesis

This compound can be synthesized in the laboratory through the oxidation of chlorpheniramine. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758).[2]

Metabolic Pathway: FMO-Mediated N-Oxidation

In biological systems, this compound is primarily formed from chlorpheniramine through the action of Flavin-containing monooxygenases (FMOs).[2] FMOs are a family of enzymes that catalyze the oxidation of various xenobiotics containing nucleophilic heteroatoms.[4] The N-oxidation of chlorpheniramine is an enantioselective process.[1]

Biological Activity and Pharmacology

Histamine H1 Receptor Antagonism

The primary biological activity of this compound is its function as a histamine H1 receptor antagonist, similar to its parent compound.[2] By binding to H1 receptors, it prevents histamine from eliciting its pro-inflammatory and allergic effects.

Quantitative Biological Activity Data

| Compound | Target | Assay Type | Value |

| Chlorpheniramine | Histamine H1 Receptor | Radioligand Binding | Ki: 3.2 nM[5] |

| This compound | Histamine H1 Receptor | Radioligand Binding | Ki: Not Reported |

| This compound | Histamine H1 Receptor | Functional Assay | IC50: Not Reported |

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism of this receptor by compounds like this compound blocks the downstream signaling cascade.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as plasma half-life and protein binding, have not been extensively reported. However, it is suggested that the N-oxide modification may lead to a more hydrophilic molecule compared to the parent compound, which could influence its distribution and excretion.[2] For comparison, the pharmacokinetic parameters of chlorpheniramine are provided below.

| Parameter | Species | Value |

| Plasma Half-life (t½) | Human (adults) | ~20 hours[6] |

| Bioavailability | Human | Wide interindividual variations[6] |

| Metabolism | Human | Primarily to monodesmethyl and didesmethyl compounds[6] |

| Elimination | Human | Primarily renal[6] |

Experimental Protocols

Synthesis of this compound

Objective: To chemically synthesize this compound from chlorpheniramine.

Materials:

-

Chlorpheniramine

-

Dichloromethane (DCM)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for chromatography

-

Methanol

Procedure: [2]

-

Dissolve chlorpheniramine (e.g., 20 g) in dichloromethane (e.g., 200 mL) in a suitable reaction flask.

-

Cool the solution to -10°C using an ice-salt bath.

-

Add sodium bicarbonate (e.g., 14.8 g) to the cooled solution with stirring.

-

Slowly add m-CPBA (e.g., 30.4 g) to the mixture while maintaining the temperature at -10°C.

-

Stir the reaction mixture at -10°C for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (e.g., 10:1 v/v) eluent system to yield pure this compound.

H1 Receptor Radioligand Binding Assay (Adapted Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells)

-

Radioligand: [³H]-mepyramine

-

This compound (test compound)

-

Non-specific binding control: Mepyramine (unlabeled) at a high concentration (e.g., 1 µM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates (e.g., GF/B or GF/C)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]-mepyramine, and either assay buffer (for total binding), unlabeled mepyramine (for non-specific binding), or the test compound dilutions.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in a sample.

Method: [7]

-

Column: Cogent Bidentate C8™, 4µm, 100Å (4.6 x 150 mm)

-

Mobile Phase:

-

A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)

-

B: Acetonitrile/ 0.05% TFA (v/v)

-

-

Gradient:

-

0 min: 0% B

-

20 min: 15% B

-

30 min: 30% B

-

34 min: 30% B

-

35 min: 0% B

-

40 min: 0% B

-

-

Flow Rate: 1.0 mL/minute

-

Injection Volume: 10 µL

-

Detection: UV at 225 nm

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

Conclusion

This compound is a primary metabolite of chlorpheniramine, exhibiting activity as a histamine H1 receptor antagonist. While its qualitative biological function is understood to mirror that of its parent compound, there is a notable lack of specific quantitative data on its binding affinity, functional potency, and in vivo pharmacokinetics in publicly available literature. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the biological activity of this compound, which will be crucial for a more complete understanding of chlorpheniramine's overall pharmacological and toxicological profile. Further studies are warranted to quantify the precise contribution of this metabolite to the clinical effects of chlorpheniramine.

References

- 1. Enantioselective N-oxygenation of chlorpheniramine by the flavin-containing monooxygenase from hog liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 120244-82-8 | Benchchem [benchchem.com]

- 4. Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]

An In-Depth Technical Guide to the Mechanism of Action of Chlorpheniramine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) N-oxide is the primary metabolite of chlorpheniramine, a first-generation alkylamine antihistamine. The conversion of chlorpheniramine to its N-oxide derivative occurs through N-oxygenation, a metabolic process primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes in the liver.[1][2] While sharing a common ancestral compound, the pharmacological profile of Chlorpheniramine N-oxide exhibits key distinctions, most notably a reduced penetration of the blood-brain barrier, which is hypothesized to diminish central nervous system-mediated side effects such as drowsiness. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

The principal mechanism of action of this compound is believed to be consistent with that of its parent compound, chlorpheniramine, acting as an antagonist at the histamine H1 receptor.[3] By competitively binding to the H1 receptor, this compound inhibits the action of endogenous histamine, thereby mitigating the cascade of allergic responses.

Table 1: Receptor Binding Affinity of Chlorpheniramine

| Compound | Receptor | Parameter | Value (nM) |

| Chlorpheniramine | Histamine H1 | IC50 | 12[4][5] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined intracellular signaling cascade. This compound, by acting as an antagonist, blocks this pathway.

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.

Secondary Pharmacological Effects: Muscarinic Receptor Affinity

First-generation antihistamines, including chlorpheniramine, are known to possess anticholinergic properties due to their affinity for muscarinic acetylcholine (B1216132) receptors. This interaction is responsible for side effects such as dry mouth and sedation. While specific binding data for this compound at muscarinic receptors is not available, a study on chlorpheniramine demonstrated its ability to bind to all five human muscarinic receptor subtypes (m1-m5) without significant selectivity.[6] It is plausible that this compound retains some affinity for these receptors, although the N-oxide modification could potentially alter this interaction.

Metabolism: N-oxygenation by Flavin-Containing Monooxygenases

The formation of this compound from chlorpheniramine is a key metabolic step. This reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs), a class of enzymes distinct from the cytochrome P450 system.[2]

Caption: Enzymatic conversion of Chlorpheniramine to this compound by FMO.

Experimental Protocols

Radioligand Displacement Assay for Histamine H1 Receptor Binding Affinity

This protocol outlines a method to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, for the histamine H1 receptor.

1. Materials:

-

Radioligand: [³H]-mepyramine (a potent H1 receptor antagonist).

-

Test Compound: this compound.

-

Reference Compound: Unlabeled mepyramine or another known H1 antagonist.

-

Membrane Preparation: Homogenates of cells or tissues expressing the human histamine H1 receptor (e.g., HEK293T cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

2. Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound (this compound) or reference compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of [³H]-mepyramine against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]

Caption: Experimental workflow for a radioligand displacement assay.

In Vitro Assay for FMO-Catalyzed N-oxygenation of Chlorpheniramine

This protocol describes a method to measure the in vitro conversion of chlorpheniramine to this compound by FMO enzymes.

1. Materials:

-

Substrate: Chlorpheniramine.

-

Enzyme Source: Human liver microsomes or recombinant FMO enzymes.

-

Cofactor: NADPH.

-

Incubation Buffer: e.g., Potassium phosphate (B84403) buffer, pH 7.4.

-

Quenching Solution: e.g., Acetonitrile.

-

Analytical System: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

2. Procedure:

-

Incubation: Pre-warm the enzyme source in the incubation buffer. Initiate the reaction by adding chlorpheniramine and NADPH.

-

Time Course: Incubate the reaction mixture at 37°C for a specific period (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination: Stop the reaction at each time point by adding a quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the formation of this compound.

3. Data Analysis:

-

Plot the concentration of this compound formed against time.

-

Determine the initial rate of formation from the linear portion of the curve.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Caption: Experimental workflow for an in vitro FMO activity assay.

Conclusion

This compound, a major metabolite of chlorpheniramine, is believed to exert its primary pharmacological effect through the antagonism of the histamine H1 receptor. Its formation via FMO-catalyzed N-oxygenation and its potentially reduced ability to cross the blood-brain barrier are key features that differentiate it from its parent compound. Further research to quantify its binding affinities at various receptors is necessary to fully elucidate its pharmacological profile and clinical implications. The experimental protocols provided herein offer a framework for such investigations, enabling a more detailed understanding of this important metabolite for drug development and scientific research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective N-oxygenation of chlorpheniramine by the flavin-containing monooxygenase from hog liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 120244-82-8 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CHLORPHENIRAMINE (PD009798, SOYKEARSMXGVTM-UHFFFAOYSA-N) [probes-drugs.org]

- 6. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Chlorpheniramine N-oxide: An In-depth Technical Review of its Role as an Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927), a first-generation H1-antihistamine, undergoes extensive metabolism in the body, giving rise to several metabolites. Among these, chlorpheniramine N-oxide has been a subject of interest regarding its potential contribution to the overall pharmacological effect of the parent drug. This technical guide provides a comprehensive analysis of the available scientific literature to determine whether this compound is an active metabolite. This document summarizes its metabolic pathway, discusses its in vitro and in vivo activity, and presents the available quantitative data. Detailed experimental methodologies for key assays are also provided to facilitate further research in this area.

Introduction

Chlorpheniramine is a widely used antihistamine for the symptomatic relief of allergic conditions.[1] Its therapeutic action is primarily mediated by its antagonism of the histamine (B1213489) H1 receptor.[2] Like many xenobiotics, chlorpheniramine is metabolized in the liver to various compounds, including desmethyl-chlorpheniramine, didesmethyl-chlorpheniramine, and this compound.[3][4] The pharmacological activity of these metabolites is of significant interest as it can influence the therapeutic efficacy and potential side effects of the parent drug. This guide focuses specifically on this compound to critically evaluate its standing as an active metabolite.

Metabolism of Chlorpheniramine to N-oxide

Chlorpheniramine is converted to this compound through the oxidation of its aliphatic tertiary amine.[5] This metabolic reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs).[5] Studies have also suggested a role for cytochrome P450 enzymes, specifically CYP2D6, in the overall metabolism of chlorpheniramine, which may contribute to the formation of its metabolites.[3][4] The inhibition of CYP2D6 has been shown to alter the pharmacokinetics of chlorpheniramine, suggesting the involvement of this enzyme in its clearance.[4] However, the direct contribution of CYP2D6 to N-oxide formation specifically, versus other metabolic pathways like demethylation, requires further elucidation.

The metabolic conversion of chlorpheniramine to its N-oxide is a significant pathway. The chemical structure of chlorpheniramine and its N-oxide metabolite are presented in Table 1.

Table 1: Chemical Structures and Properties

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Chlorpheniramine | [Insert Chemical Structure of Chlorpheniramine] | C₁₆H₁₉ClN₂ | 274.79[2] |

| This compound | [Insert Chemical Structure of this compound] | C₁₆H₁₉ClN₂O | 290.79[5] |

Pharmacological Activity of this compound

The activity of this compound as an antihistamine is a subject of conflicting reports in the literature. Some sources suggest that it retains activity as a histamine H1 receptor antagonist, similar to its parent compound.[6] However, other evidence indicates that its antihistaminic activity is negligible compared to chlorpheniramine.[5]

In Vitro Activity: Histamine H1 Receptor Binding Affinity

To definitively characterize a compound as an active metabolite, its affinity for the pharmacological target must be quantified. For chlorpheniramine and its metabolites, this involves determining the binding affinity for the histamine H1 receptor. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

Despite extensive searches, specific Ki or IC50 values for this compound at the H1 receptor from peer-reviewed studies could not be located. This represents a significant data gap in the current understanding of its pharmacological profile. For comparative purposes, the H1 receptor binding affinity for the parent compound, chlorpheniramine, is provided in the table below.

Table 2: Histamine H1 Receptor Binding Affinity

| Compound | Receptor | Ligand | Assay Type | Ki (nM) |

| Chlorpheniramine | Histamine H1 | [³H]mepyramine | Radioligand Binding | 3.2[7] |

| This compound | Histamine H1 | Not Reported | Not Reported | Not Reported |

In Vivo Activity

In vivo studies are crucial for determining the physiological effect of a metabolite. The antihistaminic activity of a compound can be assessed in animal models by its ability to protect against histamine-induced responses, such as bronchoconstriction or skin wheal formation. The potency in these assays is often expressed as the median effective dose (ED50).

Discussion: Is this compound an Active Metabolite?

Based on the currently available evidence, the classification of this compound as a significant active metabolite is inconclusive, with evidence leaning towards it having minimal activity . While it is structurally similar to the parent compound and is a major metabolite, the critical quantitative data to support significant pharmacological activity is lacking. The assertion of "negligible antihistaminic activity" from one source, although not substantiated with detailed data in the provided search results, suggests that its contribution to the overall clinical effect of chlorpheniramine may be minimal.[5]

The suggestion that CYP2D6 may be involved in the formation of a "potent active metabolite" is intriguing; however, it is not definitively established that this metabolite is the N-oxide.[3] It is possible that other metabolites, such as the desmethyl derivatives, contribute more significantly to the sustained antihistaminic effect of chlorpheniramine.

To definitively answer this question, further research is required to:

-

Determine the H1 receptor binding affinity (Ki or IC50) of purified this compound.

-

Evaluate the in vivo antihistaminic potency (ED50) of this compound in established animal models.

-

Characterize the pharmacokinetic profile of this compound to understand its concentration and duration in the body following chlorpheniramine administration.

Experimental Protocols

For researchers aiming to fill the existing data gaps, the following are detailed methodologies for key experiments.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Biological Material: Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).

-

Test Compound: this compound.

-

Reference Compound: Chlorpheniramine (for comparison).

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

-

96-well Plates.

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]mepyramine (at a concentration near its Kd, typically 1-2 nM), and cell membranes.

-

Non-specific Binding: Mianserin (10 µM), [³H]mepyramine, and cell membranes.

-

Competition Binding: A range of concentrations of this compound, [³H]mepyramine, and cell membranes.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Harvesting: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihistamine Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol describes a classic in vivo method to assess the antihistaminic activity of a compound.

Objective: To determine the in vivo potency (ED50) of this compound in protecting against histamine-induced bronchoconstriction.

Materials:

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

-

Test Compound: this compound.

-

Reference Compound: Chlorpheniramine.

-

Challenge Agent: Histamine dihydrochloride (B599025) solution.

-

Vehicle: Saline or other appropriate vehicle for drug administration.

-

Anesthetic: Urethane or other suitable anesthetic.

-

Equipment: Plethysmograph or other respiratory monitoring system, nebulizer for histamine administration.

Procedure:

-

Animal Preparation: Anesthetize the guinea pigs and place them in a plethysmograph to monitor respiratory parameters.

-

Drug Administration: Administer different doses of this compound or vehicle intraperitoneally or orally at a set time before the histamine challenge (e.g., 30-60 minutes).

-

Histamine Challenge: Expose the animals to an aerosolized solution of histamine for a fixed duration (e.g., 30 seconds).

-

Measurement: Record the time to the onset of bronchoconstriction (e.g., collapse or cessation of breathing).

-

Protection: The protective effect of the test compound is measured as the prolongation of the time to bronchoconstriction compared to the vehicle-treated group.

Data Analysis:

-

For each dose of the test compound, calculate the percentage of animals protected from bronchoconstriction within a defined observation period.

-

Plot the percentage of protection against the logarithm of the dose.

-

Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.

Visualizations

Signaling Pathway of Histamine H1 Receptor

Caption: Histamine H1 receptor signaling and antagonist action.

Experimental Workflow for H1 Receptor Binding Assay

Caption: Workflow for H1 receptor binding assay.

Conclusion

The assertion that this compound is an active metabolite remains to be definitively proven. While it is a major product of chlorpheniramine metabolism, the lack of robust, quantitative data on its H1 receptor affinity and in vivo antihistaminic potency is a critical gap in the literature. The available qualitative statements are conflicting, with some suggesting retained activity and others indicating negligible effects. Therefore, based on the current body of evidence, this compound should be considered a metabolite of uncertain clinical significance. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate its pharmacological role and its contribution, if any, to the therapeutic effects of chlorpheniramine.

References

- 1. researchgate.net [researchgate.net]

- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 120244-82-8 | Benchchem [benchchem.com]

- 6. Buy this compound Dihydrochloride [smolecule.com]

- 7. benchchem.com [benchchem.com]

In Vitro Metabolism of Chlorpheniramine to its N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927), a first-generation alkylamine antihistamine, is widely used for the symptomatic relief of allergic conditions. Its metabolism is a critical determinant of its pharmacokinetic profile and can influence both its efficacy and potential for adverse effects. A key metabolic pathway for chlorpheniramine is N-oxidation, leading to the formation of chlorpheniramine N-oxide. This transformation is primarily mediated by the Flavin-containing monooxygenase (FMO) system, a class of enzymes distinct from the more commonly studied cytochrome P450 (CYP) family.[1] Understanding the in vitro kinetics and experimental methodologies for studying this pathway is essential for drug development, including predicting in vivo metabolic clearance, assessing potential drug-drug interactions, and ensuring the quality control of pharmaceutical formulations.

This technical guide provides an in-depth overview of the in vitro metabolism of chlorpheniramine to its N-oxide. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core concepts, quantitative data, and detailed experimental protocols relevant to this metabolic pathway.

Core Concepts

The conversion of chlorpheniramine to its N-oxide is an oxidative metabolic reaction. While the cytochrome P450 system is a major player in the overall metabolism of many drugs, including the N-demethylation of chlorpheniramine, the formation of the N-oxide metabolite is predominantly catalyzed by Flavin-containing monooxygenases (FMOs).[1][2]

Flavin-Containing Monooxygenases (FMOs):

FMOs are a superfamily of NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophiles, particularly nitrogen-, sulfur-, and phosphorus-containing compounds.[1] In humans, several FMO isoforms have been identified, with FMO1 and FMO3 being the most significant in drug metabolism. For chlorpheniramine, studies have implicated FMOs as the primary catalysts for N-oxidation.[2]

Stereoselectivity:

Chlorpheniramine is a chiral compound, existing as (S)-(+)-chlorpheniramine (dextrochlorpheniramine) and (R)-(-)-chlorpheniramine (levochlorpheniramine). The N-oxygenation of chlorpheniramine has been shown to be enantioselective. Research indicates that the K_m for (D)-chlorpheniramine N-oxygenation is markedly lower than that for (L)-chlorpheniramine, suggesting a higher affinity of the enzyme for the dextrorotatory enantiomer.[2]

Data Presentation

The following tables summarize the available quantitative and qualitative data on the in vitro metabolism of chlorpheniramine to its N-oxide.

Table 1: Enzyme Systems Involved in Chlorpheniramine Metabolism

| Metabolic Pathway | Primary Enzyme System | Key Isoforms (where known) |

| N-Oxidation | Flavin-containing monooxygenases (FMOs) | FMO1 |

| N-Demethylation | Cytochrome P450 (CYP) | CYP2D6 |

Table 2: Kinetic Parameters for Chlorpheniramine N-Oxidation

| Enzyme Source | Substrate Enantiomer | K_m (μM) | V_max (nmol/min/mg protein) |

| Hog Liver Microsomes | (D)-Chlorpheniramine | Lower than (L)-enantiomer | Not Reported |

| Hog Liver Microsomes | (L)-Chlorpheniramine | Higher than (D)-enantiomer | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vitro metabolism of chlorpheniramine to its N-oxide.

In Vitro Metabolism of Chlorpheniramine using Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of chlorpheniramine to its N-oxide using liver microsomes, which contain both FMOs and CYPs.

Materials:

-

Chlorpheniramine maleate

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)

-

Incubator/shaking water bath set to 37°C

-

Microcentrifuge tubes

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes. The final protein concentration of microsomes should be optimized, typically in the range of 0.1-1.0 mg/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding chlorpheniramine (dissolved in a small volume of a suitable solvent like water or methanol) to the pre-incubated mixture. The final substrate concentration should be varied to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture). This will precipitate the proteins.

-

Protein Precipitation and Sample Preparation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis of this compound formation using a validated analytical method.

Controls:

-

No NADPH: To confirm that the metabolism is NADPH-dependent.

-

No Microsomes: To check for non-enzymatic degradation of chlorpheniramine.

-

Time-zero: To determine the background level of the analyte at the beginning of the reaction.

In Vitro Metabolism using Recombinant FMOs

To specifically investigate the role of FMOs in chlorpheniramine N-oxidation, recombinant enzymes expressed in a suitable system (e.g., insect cells or bacteria) can be used.

Materials:

-

Recombinant human FMO1 (or other isoforms)

-

Chlorpheniramine maleate

-

NADPH

-

Buffer appropriate for FMO activity (e.g., potassium phosphate buffer, pH 8.4-9.0, as FMOs often have a higher optimal pH than CYPs)

-

Other reagents as listed in the liver microsome protocol

Procedure:

The procedure is similar to the one described for liver microsomes, with the following key differences:

-

Enzyme Source: Use a specific concentration of the recombinant FMO enzyme instead of liver microsomes.

-

Cofactor: A simple solution of NADPH can be used instead of a regenerating system for shorter incubation times.

-

Buffer pH: The pH of the incubation buffer should be optimized for the specific FMO isoform being used.

Analytical Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of the formed this compound.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV or a mass spectrometric detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220-230 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).

-

Standard Curve: A standard curve of this compound of known concentrations should be prepared in the same matrix as the samples to allow for accurate quantification.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the metabolic pathway of chlorpheniramine and a general experimental workflow.

Caption: Metabolic pathway of chlorpheniramine.

Caption: General experimental workflow for in vitro metabolism.

Conclusion

The N-oxidation of chlorpheniramine is a significant metabolic pathway primarily catalyzed by the Flavin-containing monooxygenase system, with FMO1 being a key enzyme. This process exhibits stereoselectivity, with a higher affinity for the (D)-enantiomer of chlorpheniramine. While detailed kinetic parameters for this reaction are not extensively reported, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate the in vitro metabolism of chlorpheniramine to its N-oxide. A thorough understanding of this metabolic route, facilitated by the methodologies and conceptual background presented herein, is crucial for the continued development and safe use of chlorpheniramine and related compounds. Further research to fully quantitate the kinetic parameters of FMO-mediated N-oxidation will provide even greater insight into the disposition of this widely used antihistamine.

References

- 1. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective N-oxygenation of chlorpheniramine by the flavin-containing monooxygenase from hog liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorpheniramine N-oxide: A Significant Metabolite of Chlorpheniramine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927), a first-generation alkylamine antihistamine, is widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria. Its therapeutic action is primarily mediated through the antagonism of histamine (B1213489) H1 receptors. The clinical pharmacokinetics of chlorpheniramine are complex, with significant interindividual variability. A crucial aspect of its pharmacokinetic profile is its extensive metabolism in the body prior to excretion. While N-demethylation to monodesmethylchlorpheniramine and didesmethylchlorpheniramine has been well-documented, the formation of chlorpheniramine N-oxide represents another significant metabolic pathway. This technical guide provides a comprehensive overview of this compound as a major metabolite of chlorpheniramine, with a focus on quantitative data, experimental protocols, and metabolic pathways.

Metabolic Pathways of Chlorpheniramine

The biotransformation of chlorpheniramine primarily occurs in the liver and involves several key enzymatic reactions. The two principal metabolic routes are N-demethylation and N-oxidation.

N-Demethylation: This pathway is predominantly mediated by the cytochrome P450 enzyme system, with CYP2D6 being a key isoenzyme involved in the sequential removal of methyl groups from the tertiary amine, leading to the formation of monodesmethylchlorpheniramine and subsequently didesmethylchlorpheniramine.

N-Oxidation: The formation of this compound is catalyzed by flavin-containing monooxygenase (FMO) enzymes. This reaction involves the direct oxidation of the tertiary amine nitrogen atom to form the N-oxide metabolite.

dot

Caption: Metabolic Pathways of Chlorpheniramine.

Quantitative Analysis of Chlorpheniramine and its Metabolites

The following table summarizes the urinary excretion data for chlorpheniramine and its N-demethylated metabolites in a pediatric population over a 48-hour period following administration of chlorpheniramine.

| Compound | Mean % of Dose Excreted in Urine (± SD) |

| Chlorpheniramine | 11.3 ± 6.7 |

| Monodesmethylchlorpheniramine | 23.3 ± 11.1 |

| Didesmethylchlorpheniramine | 9.6 ± 9.4 |

| This compound | Data not available in cited studies |

Data from a study in children aged 6-16 years.[1]

It is important to note that the absence of quantitative data for this compound in this context represents a significant gap in the complete metabolic profiling of chlorpheniramine in humans.

Experimental Protocols

The quantification of chlorpheniramine and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) based methods. Below is a detailed representative methodology for the analysis of chlorpheniramine and its metabolites in human urine.

Protocol: Quantification of Chlorpheniramine and its Metabolites in Human Urine by HPLC

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of urine in a screw-capped centrifuge tube, add a suitable internal standard (e.g., brompheniramine).

-

Alkalinize the sample by adding 0.5 mL of 1 M sodium hydroxide.

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether or hexane).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Back-extract the analytes into an acidic aqueous phase by adding 200 µL of 0.1 M hydrochloric acid and vortexing for 5 minutes.

-

Centrifuge at 2000 x g for 10 minutes.

-

Collect the aqueous (acidic) layer for HPLC analysis.

2. HPLC Conditions

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.0075 M ammonium (B1175870) phosphate (B84403) buffer), with the pH adjusted. A common mobile phase composition is 20% acetonitrile in the buffer.

-

Flow Rate: 1.0 - 2.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 225 nm.

-

Injection Volume: 20-100 µL.

3. Quantification

-

Construct a calibration curve using standard solutions of chlorpheniramine, monodesmethylchlorpheniramine, didesmethylchlorpheniramine, and this compound of known concentrations.

-

The peak area ratios of the analytes to the internal standard are used to quantify the concentrations in the urine samples.

References

An In-Depth Technical Guide to Chlorpheniramine N-oxide: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927) N-oxide, a primary metabolite of the first-generation antihistamine chlorpheniramine, has garnered significant interest within the fields of pharmacology, drug metabolism, and pharmaceutical quality control. Initially identified through metabolic studies, this compound is now recognized as a crucial reference standard for impurity profiling in drug formulations. This technical guide provides a comprehensive overview of the discovery and history of Chlorpheniramine N-oxide, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, it presents a comparative analysis of its physicochemical and pharmacological properties relative to its parent compound, chlorpheniramine. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a visual representation of key processes for enhanced understanding.

Discovery and History

The journey of this compound is intrinsically linked to the clinical use and subsequent metabolic investigation of its parent compound, chlorpheniramine. Patented in 1948 and introduced to the market in 1949, chlorpheniramine became a widely used antihistamine for the treatment of allergic conditions.[1] It was not until decades later, with advancements in analytical techniques, that the metabolic fate of chlorpheniramine was more thoroughly elucidated.

A pivotal moment in the history of this compound came in 1992 with the identification of its enantioselective N-oxygenation by flavin-containing monooxygenase (FMO) enzymes in hog liver microsomes, establishing it as a primary metabolite.[1] This discovery highlighted the importance of N-oxidation as a significant metabolic pathway for chlorpheniramine. In subsequent years, the focus shifted towards its role as a potential impurity in pharmaceutical preparations of chlorpheniramine. By 2019, the development of synthetic methods to produce this compound as a reference standard became crucial for meeting regulatory requirements in pharmaceutical quality control.[1]

The formation of this compound is a key step in the detoxification and excretion of chlorpheniramine.[2] The addition of the oxygen atom increases the polarity of the molecule, which is thought to reduce its ability to cross the blood-brain barrier, thereby potentially diminishing the central nervous system effects, such as drowsiness, commonly associated with first-generation antihistamines.[1][2]

Physicochemical Properties

A comparative summary of the key physicochemical properties of Chlorpheniramine and its N-oxide metabolite is presented in Table 1.

| Property | Chlorpheniramine | This compound | Reference(s) |

| Molecular Formula | C₁₆H₁₉ClN₂ | C₁₆H₁₉ClN₂O | [1] |

| Molecular Weight | 274.79 g/mol | 290.79 g/mol | [1] |

| IUPAC Name | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide | [1] |

| CAS Number | 132-22-9 | 120244-82-8 | [1] |

| XLogP3 | 3.5 | 2.8 | [1] |

| Hydrogen Bond Acceptors | 2 | 2 | [1] |

Synthesis of this compound

The controlled oxidation of chlorpheniramine is the primary method for the laboratory-scale synthesis of this compound, typically for use as an analytical standard.

Experimental Protocol: Oxidation of Chlorpheniramine

This protocol describes the synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

-

Chlorpheniramine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel (for column chromatography)

-

Deionized water

-

Saturated brine solution

-

Methanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Dissolve 20 g of chlorpheniramine in 200 mL of dichloromethane in a round-bottom flask.[1]

-

Cool the solution to -10°C using an ice-salt bath.[1]

-

While stirring, add 14.8 g of sodium bicarbonate to the solution.[1]

-

Slowly add 30.4 g of m-CPBA to the reaction mixture.[1] The molar ratio of chlorpheniramine to m-CPBA should be approximately 1:2.4.[1]

-

Stir the reaction mixture at -10°C for 2 hours. Monitor the progress of the reaction by TLC.[1]

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and saturated brine solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.[1]

-

Purify the resulting crude product by silica gel column chromatography using a dichloromethane:methanol (10:1 v/v) eluent system.[1]

-

Collect the fractions containing the purified this compound and concentrate them to yield the final product. A typical yield for this process is approximately 72.37% with a purity of 97%.[1]

Diagram: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

In Vitro Metabolism of Chlorpheniramine

The biotransformation of chlorpheniramine to this compound is primarily mediated by FMOs in the liver.[1] In vitro metabolism studies are crucial for understanding the kinetics and pathways of drug metabolism.

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

This protocol provides a general framework for studying the metabolism of chlorpheniramine in liver microsomes.

Materials:

-

Chlorpheniramine

-

Liver microsomes (e.g., from hog or rabbit)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (for analytical quantification)

Equipment:

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding chlorpheniramine to the mixture to achieve the desired final concentration.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the presence of this compound and other metabolites using a validated HPLC method.

Quantitative Analysis:

-

The formation of this compound can be quantified by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

-

The rate of formation can then be calculated and expressed, for example, as nmol of product formed per minute per mg of microsomal protein.

Pharmacological Activity

This compound, similar to its parent compound, is believed to act as an antagonist at histamine (B1213489) H1 receptors.[1] The binding of an antagonist to the H1 receptor prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade involving the Gq alpha subunit, phospholipase C (PLC), and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the physiological effects of histamine.

Diagram: Histamine H1 Receptor Signaling Pathway

References

Spectroscopic and Analytical Profile of Chlorpheniramine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorpheniramine (B86927) N-oxide, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical Identity

Chlorpheniramine N-oxide is formed through the N-oxygenation of the aliphatic tertiary amine of Chlorpheniramine, a metabolic process primarily mediated by flavin-containing monooxygenase (FMO) enzymes.[1][2] This biotransformation is significant as it can alter the pharmacological and toxicological profile of the parent compound.

| Property | Value | Reference |

| IUPAC Name | 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | [1][3] |

| CAS Number | 120244-82-8 | [1][3] |

| Molecular Formula | C₁₆H₁₉ClN₂O | [3] |

| Molecular Weight | 290.79 g/mol | [3] |

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for this compound is limited. The following sections summarize the available information and provide expected characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for this compound are not widely published. However, a patent for a novel impurity of Chlorpheniramine provides partial ¹H-NMR data.

Table 2.1: ¹H-NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Tentative Assignment | Reference |

| 2.637 - 2.889 | m | 2H | -CH₂CH₂N(CH₃)₂ | |

| 3.131 - 3.183 | s | 6H | -N(CH₃)₂ | |

| 3.223 - 3.313 | m | 2H | -CH₂N(CH₃)₂ | |

| 4.086 - 4.112 | m | 1H | -CHCH₂CH₂N(CH₃)₂ | |

| Aromatic Protons | Not Reported | 8H | Pyridyl and Phenyl rings |

Note: Data obtained in CDCl₃. Complete assignment and data for aromatic protons were not provided in the cited source.

¹³C-NMR Data: Publicly available ¹³C-NMR data for this compound could not be identified in the searched literature. However, some suppliers of the reference standard claim to provide this data with the product.[4]

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available in the public domain. However, the key structural change from Chlorpheniramine is the formation of the N-oxide bond. This would be expected to introduce a characteristic absorption band. For comparison, the IR spectrum of the parent compound, Chlorpheniramine, shows characteristic peaks for C=O (~1700 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=N (~1640 cm⁻¹), C=C (~1600 cm⁻¹), C-O stretching (~1100 cm⁻¹), and C-H bending (~880 cm⁻¹).[5]

Table 2.2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-O Stretch | ~950 - 970 | Tertiary amine N-oxides typically show a strong absorption band in this region. This would be the most distinguishable feature from the parent compound's spectrum. |

| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations of the pyridyl and phenyl rings. |

| C-H (Aliphatic) | ~2850 - 3000 | Stretching vibrations of the ethyl and methyl groups. |

| C=C, C=N | ~1400 - 1600 | Aromatic ring stretching vibrations. |

| C-Cl Stretch | ~1015 or ~1090 | Characteristic absorption for chlorophenyl group. |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. A key diagnostic fragmentation for N-oxides is the loss of an oxygen atom.

Table 2.3: Mass Spectrometry Data of this compound

| m/z | Ion | Notes | Reference |

| 291 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight of 290.79 Da. | |

| 275 | [M+H - 16]⁺ | Expected fragment corresponding to the loss of an oxygen atom (deoxygenation). This is a characteristic fragmentation of N-oxides. | [6] |

| Various | Other Fragments | Further fragmentation would likely involve cleavage of the ethylamine (B1201723) side chain. |

Note: Expected fragments are italicized.

Experimental Protocols

The following protocols are based on methods described in the scientific literature and patents.

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[7]

-